molecular formula C15H26O3Si B168316 tert-Butyl[4-(dimethoxymethyl)phenoxy]dimethylsilane CAS No. 118736-04-2

tert-Butyl[4-(dimethoxymethyl)phenoxy]dimethylsilane

Cat. No. B168316
CAS RN: 118736-04-2
M. Wt: 282.45 g/mol
InChI Key: DGWQQAQYHUNLGD-UHFFFAOYSA-N
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Description

“tert-Butyl[4-(dimethoxymethyl)phenoxy]dimethylsilane” is a chemical compound with the molecular formula C15H26O3Si . It is a colorless to almost colorless clear liquid . The compound has a molecular weight of 282.46 .


Molecular Structure Analysis

The molecular structure of “tert-Butyl[4-(dimethoxymethyl)phenoxy]dimethylsilane” consists of a tert-butyl group, a dimethoxymethyl group, a phenoxy group, and a dimethylsilane group .


Physical And Chemical Properties Analysis

“tert-Butyl[4-(dimethoxymethyl)phenoxy]dimethylsilane” is a liquid at 20 degrees Celsius . It has a refractive index of 1.48 . The compound is sensitive to moisture .

Scientific Research Applications

Catalytic Oxidation

Dirhodium-Catalyzed Phenol and Aniline Oxidations with T-HYDRO Dirhodium caprolactamate is identified as an efficient catalyst for generating tert-butylperoxy radicals from tert-butyl hydroperoxide. These radicals are effective oxidants for phenols and anilines, undergoing selective oxidation with good yields, while electron-rich and electron-poor phenolic substrates are affected differently based on their steric properties. This research illuminates the potential use of tert-butylperoxy radicals in catalytic oxidation processes, highlighting the versatility of these radicals in chemical transformations (Ratnikov et al., 2011).

Complex Formation with Vanadium

New Oxidovanadium(V) Complexes of the Cation [VO]3+ The study explores the interaction of certain phenolic compounds with vanadyl acetylacetonate to form vanadium(V) complexes, presenting the vanadium(V) center as the [VO]3+ cation. This research provides insights into the structural features and the potential for forming supramolecular assemblies supported by hydrogen bonding, indicating the reactivity of phenolic compounds in complex formation and their potential applications in various fields (Back et al., 2012).

Antioxidant and Light Stabilization

Reactions of an Indolinone Nitroxide and Phenoxy Radicals The reactions between certain phenoxy radicals and nitroxides are studied, leading to the formation of ortho or para benzoquinones and their corresponding amines. This research sheds light on the potential applications of these reactions in antioxidant and light stabilization technologies, providing insights into the chemistry of phenoxy radicals and their interaction with nitroxides (Carloni et al., 1993).

Gas-Phase Thermochemical Properties

Gas-Phase Thermochemical Properties of Some Tri-Substituted Phenols A comprehensive study on the gas-phase thermochemical properties of various tri-substituted phenols, including their molecular structures, standard enthalpies of formation, and homolytic bond dissociation enthalpies. This research is crucial for understanding the energetics of phenolic compounds, which are significant in numerous synthetic and naturally occurring antioxidants (Miranda et al., 2015).

properties

IUPAC Name

tert-butyl-[4-(dimethoxymethyl)phenoxy]-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O3Si/c1-15(2,3)19(6,7)18-13-10-8-12(9-11-13)14(16-4)17-5/h8-11,14H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWQQAQYHUNLGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20464504
Record name tert-Butyl[4-(dimethoxymethyl)phenoxy]dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20464504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl[4-(dimethoxymethyl)phenoxy]dimethylsilane

CAS RN

118736-04-2
Record name tert-Butyl[4-(dimethoxymethyl)phenoxy]dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20464504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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